3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid
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Overview
Description
3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid is an organic compound with the molecular formula C9H8F2O3 It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid typically involves the introduction of fluorine atoms into the propanoic acid structure. One common method is the fluorination of 2-hydroxy-2-phenylpropanoic acid using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 3,3-difluoro-2-oxo-2-phenylpropanoic acid.
Reduction: Formation of 3,3-difluoro-2-hydroxy-2-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-2-hydroxy-3-phenylpropanoic acid: Similar structure but with a different position of the hydroxyl group.
3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid: Contains an additional fluorine atom.
2-Hydroxy-2-phenylpropanoic acid: Lacks fluorine atoms.
Uniqueness
3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C9H8F2O3 |
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Molecular Weight |
202.15 g/mol |
IUPAC Name |
3,3-difluoro-2-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-7(11)9(14,8(12)13)6-4-2-1-3-5-6/h1-5,7,14H,(H,12,13) |
InChI Key |
YQPAQVUHANTYNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)(C(=O)O)O |
Origin of Product |
United States |
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